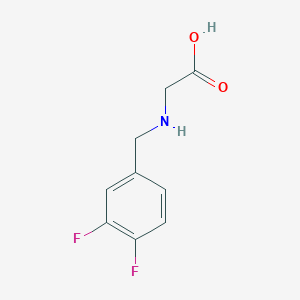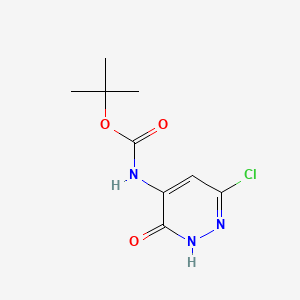
tert-Butyl (6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate: is a chemical compound with the molecular formula C9H12ClN3O2 It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate typically involves the reaction of 6-chloro-3-oxo-2,3-dihydropyridazine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of various heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, affecting their activity and function.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A related compound used in organic synthesis and as a protecting group for amines.
tert-Butyl N-(benzyloxy)carbamate: Another derivative with applications in the synthesis of protected hydroxylamines.
Uniqueness: tert-Butyl N-(6-chloro-3-oxo-2,3-dihydropyridazin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridazine ring. The presence of the chloro and carbamate groups imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H12ClN3O3 |
|---|---|
Peso molecular |
245.66 g/mol |
Nombre IUPAC |
tert-butyl N-(3-chloro-6-oxo-1H-pyridazin-5-yl)carbamate |
InChI |
InChI=1S/C9H12ClN3O3/c1-9(2,3)16-8(15)11-5-4-6(10)12-13-7(5)14/h4H,1-3H3,(H,13,14)(H,11,12,15) |
Clave InChI |
BNXGJDQQPDVQOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NNC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



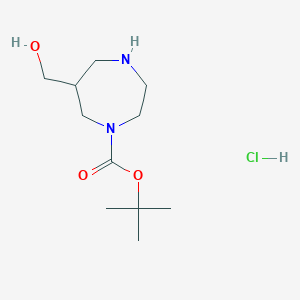
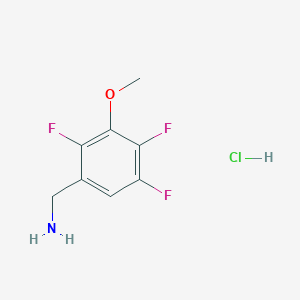
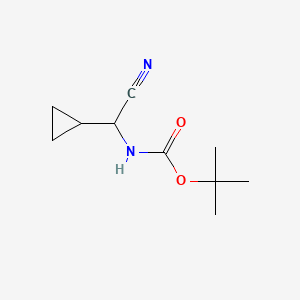
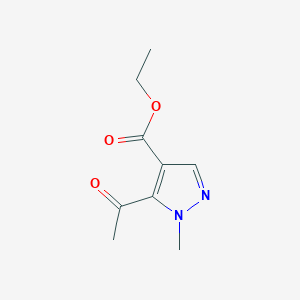
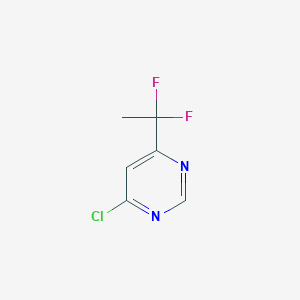
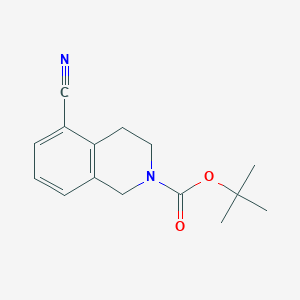
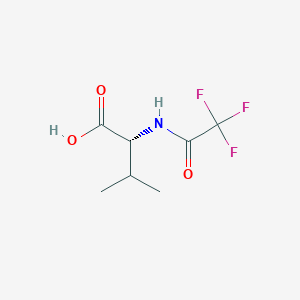
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)


![tert-butyl N-[3-(2-bromophenyl)cyclobutyl]carbamate](/img/structure/B13505097.png)
